Home > Products > Building Blocks P20099 > 3-Piperazin-1-yl-6-(2-thienyl)pyridazine
3-Piperazin-1-yl-6-(2-thienyl)pyridazine - 1105195-40-1

3-Piperazin-1-yl-6-(2-thienyl)pyridazine

Catalog Number: EVT-1612244
CAS Number: 1105195-40-1
Molecular Formula: C12H14N4S
Molecular Weight: 246.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Piperazin-1-yl-6-(2-thienyl)pyridazine is a chemical compound with the CAS Number: 1105195-40-1. It has a molecular weight of 246.34 and its IUPAC name is 3-(1-piperazinyl)-6-(2-thienyl)pyridazine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 . This indicates the molecular structure of the compound.

More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .

Synthesis Analysis
  • Starting Material: 3,6-Dichloropyridazine can be used as a starting material. [, ]
Molecular Structure Analysis
  • Piperazine Conformation: The piperazine ring would likely adopt a chair conformation, as seen in other piperazine-containing compounds. [, , ]
Chemical Reactions Analysis
  • N-Alkylation/Acylation: The nitrogen atom of the piperazine ring can be alkylated or acylated to introduce additional substituents and modulate its pharmacological properties. [, , , ]
  • Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. []
  • Metal Complexation: The nitrogen atoms in the pyridazine and piperazine rings could act as potential coordination sites for metal ions, leading to the formation of metal complexes with potentially interesting properties. []
Mechanism of Action
  • G Protein-Coupled Receptors (GPCRs): Similar compounds with piperazine moieties are known to interact with GPCRs, including serotonin and dopamine receptors, potentially affecting various physiological processes. [, ]
  • Enzymes: The pyridazine and thiophene rings could potentially interact with the active sites of enzymes, influencing their catalytic activity. []
Applications
    • Cancer: Targeting specific kinases or signaling pathways involved in cancer cell growth and proliferation. [, , ]
    • Neurological Disorders: Modulating neurotransmitter systems implicated in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. [, ]
    • Inflammatory Diseases: Inhibiting inflammatory mediators and pathways involved in conditions like arthritis and psoriasis. [, , ]

Compound Description: This compound is a derivative of Prottremin, a substance demonstrating antiparkinsonian activity in animal models. It was synthesized by opening the epoxide ring of a Prottremin precursor using 1-(4-isopropylbenzyl)piperazine. []

Relevance: While not directly analogous to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, this compound's synthesis highlights the reactivity of the piperazine moiety. The epoxide ring-opening reaction demonstrates a possible modification route for similar compounds containing piperazine, albeit within a different core structure compared to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

Compound Description: This study explored a series of 1-(4-methylpiperazin-1-yl)isoquinoline derivatives modified with various heteroaromatic substituents at the C-3 position. The research focused on analyzing the influence of these substituents on the anticancer activity of the compounds. []

Relevance: The study emphasizes the impact of structural modifications on biological activity, a concept directly relevant to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. While based on an isoquinoline core, the exploration of various heteroaromatic substituents at a specific position mirrors potential modifications that could be applied to the pyridazine core of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. Understanding the structure-activity relationships observed in this study could provide insights for modifying the thienyl group or introducing additional substituents onto the pyridazine ring of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

Relevance: Despite lacking information on its bioactivity, this compound's structural complexity highlights the diversity of molecules containing piperazine. The presence of a piperazine ring linked to an oxadiazole core, while distinct from the pyridazine core in 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, provides a glimpse into the potential for incorporating various functional groups and substituents when designing analogs of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their 1,3,4-Oxadiazole Derivatives

Compound Description: This study focuses on a series of newly synthesized compounds featuring both N'-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazide and 1,3,4-oxadiazole functionalities. These compounds were investigated for their antimicrobial activity and subjected to molecular docking studies to understand their interactions with the BAX protein. []

Relevance: This research directly relates to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine due to the shared presence of a pyridazine ring system. While the specific substitution patterns differ, the incorporation of a piperazine ring directly attached to the pyridazine core highlights a crucial structural similarity. Furthermore, the investigation of antimicrobial activity and the use of molecular docking techniques provide a framework for exploring the potential bioactivities and target interactions of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives

Compound Description: This study delves into the synthesis and evaluation of novel benzofuran derivatives featuring a piperazine ring linked to the benzofuran core via a propenone linker. These compounds were designed as potential antibacterial agents, and their activity was assessed in vitro. Furthermore, molecular docking studies were conducted to understand their binding interactions with the target protein GlcN-6-P synthase. []

Relevance: This research indirectly relates to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine as both focus on exploring the bioactivity of compounds containing a piperazine moiety. While the core structures differ – benzofuran in this study versus pyridazine in 3-Piperazin-1-yl-6-(2-thienyl)pyridazine – the shared focus on piperazine-containing molecules and the combined approach of in vitro testing and molecular docking provide valuable insights into potential research avenues for 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

(E)-1-cyclopropyl-6-fluoro-7-(4-(4-(2-isonicotinoylhydrazinyl)-6-(2-(4-substituted-benzylidene)hydrazinyl-1,3,5,-triazin-2-yl)-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Compound Description: This complex molecule combines a quinolone core with a piperazine ring further substituted with a triazine ring system and various other functional groups. The study primarily focuses on its synthesis and characterization, with an additional mention of investigating its antifungal and antibacterial activities. []

Relevance: The presence of a piperazine ring within a larger, biologically active framework in this compound offers a parallel to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. Although the core structures and specific substituents differ, the study's focus on antimicrobial properties suggests a potential avenue for exploring the biological activities of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

3-(1,3-benzodioxol-5-yl)-6-(4-cyclopropyl-piperazin-1-yl)pyridazine

Compound Description: This compound, characterized by its pyridazine core substituted with a benzodioxol group and a cyclopropyl-piperazine moiety, stands out due to its reported histamine H3 receptor antagonist activity. []

Relevance: This compound holds significant relevance to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine due to the shared pyridazine ring system and the presence of a piperazine substituent. The key difference lies in the additional benzodioxol group and the cyclopropyl substitution on the piperazine ring in this compound. The reported histamine H3 receptor antagonist activity highlights a potential pharmacological target and encourages the investigation of similar activities for 3-Piperazin-1-yl-6-(2-thienyl)pyridazine and its analogs. []

4(6)-{2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]-2-oxoethoxy}-aroylguanidine Derivatives

Compound Description: This study centers around a series of aroylguanidine derivatives, specifically those incorporating a 4-(2,3,4-trimethoxybenzyl)piperazin-1-yl moiety. The research primarily investigated their ability to inhibit the Na+/H+ exchanger 1 (NHE1), a potential therapeutic target for myocardial ischemic-reperfusion injury. []

Relevance: Although structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, this study highlights the application of piperazine-containing molecules in medicinal chemistry. The focus on NHE1 inhibition exemplifies a specific biological target, offering inspiration for exploring potential therapeutic applications of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

Compound Description: AZD5305 is a potent and selective PARP1 inhibitor that acts as a PARP1-DNA trapper. It exhibits high selectivity for PARP1 over other PARP family members and shows good in vivo efficacy in a BRCA mutant HBCx-17 PDX model. []

Relevance: Although structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, this study highlights the application of piperazine-containing molecules in medicinal chemistry. The success of AZD5305 in targeting PARP1 demonstrates the potential for designing potent and selective inhibitors using piperazine-containing scaffolds, offering inspiration for exploring the medicinal chemistry of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

Compound Description: This compound, crystallized as its hydrochloride salt, comprises a quinolinone core linked to a piperazinylmethylpyridine moiety. The structure was determined via X-ray crystallography and compared to a fluorinated analog. []

Relevance: This compound, while possessing a different core structure, shares the common feature of a piperazine ring linked to an aromatic system with 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. The structural analysis emphasizes the conformational flexibility and potential for intermolecular interactions within such molecules, which could be relevant for understanding the properties of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

3-(2-chloro-benzyl)-7-[4-(2-chloro-benzyl)-piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one

Compound Description: This compound, characterized by X-ray crystallography, consists of a quinazolinone core decorated with chlorobenzyl and piperazine substituents. The structure highlights the presence of halogenated aromatic rings, offering potential for influencing physicochemical properties. []

Relevance: While structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, this compound exemplifies the incorporation of a piperazine ring within a biologically relevant quinazolinone scaffold. The presence of halogenated aromatic rings offers insights into potential modifications for modulating the properties of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one (ER-319711)

Compound Description: ER-319711 is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor with demonstrated antihyperglycemic activity in vivo. It acts as a competitive inhibitor of DPP-IV. []

Relevance: While structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, this study highlights the application of piperazine-containing molecules in medicinal chemistry. The development of ER-319711 as a DPP-IV inhibitor with antihyperglycemic activity exemplifies the potential of piperazine-containing compounds as therapeutic agents, offering inspiration for exploring potential applications of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine in drug discovery. []

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazine Derivatives

Compound Description: This study describes the synthesis and biological evaluation of a series of pyridazinone derivatives incorporating a pyrazole ring and an acetohydrazide moiety. These compounds were found to exhibit plant growth-stimulating properties. []

Relevance: This research directly relates to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine due to the shared pyridazine core structure. Although the substitution pattern differs significantly, the study's focus on pyridazine derivatives and their biological activities underscores the importance of this chemical class and encourages further investigation into the properties of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

Compound Description: This study focuses on a series of ruthenium(II) complexes coordinated with a pyridazine ligand bearing a pyrazole substituent. These complexes were characterized structurally and their electronic properties were investigated through DFT calculations. []

Relevance: This research, while centered on organometallic chemistry, highlights the use of pyridazine derivatives as ligands in metal complexes. The presence of a pyrazole substituent on the pyridazine ring in these complexes bears a structural resemblance to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, albeit with a different heteroatom in the six-membered ring. The study showcases the coordination chemistry of pyridazines and their potential applications beyond medicinal chemistry. []

N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

Compound Description: This study explores a series of benzothiazole-piperazine hybrids designed as multifunctional ligands for Alzheimer's disease (AD). These compounds demonstrated acetylcholinesterase (AChE) inhibition and anti-Aβ1-42 aggregation properties. []

Relevance: This research, although based on a benzothiazole core, is relevant to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine due to the shared presence of a piperazine moiety. The study's focus on multifunctional ligands for AD and the observed AChE inhibitory and anti-Aβ aggregation activities highlight the potential for developing piperazine-containing compounds for neurological disorders. This connection prompts further investigation into potential applications of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine and its analogs in similar therapeutic areas. []

2-Piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines

Compound Description: This study delves into the synthesis and antimicrobial activity of novel disubstituted piperazines. The compounds incorporate a piperazine ring linked to either a cyclopenta[c]pyridine or a pyrano[3,4-c]pyridine core via a thiazoleacetamide linker. []

Relevance: This research is relevant to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine due to the shared focus on exploring the bioactivity of compounds containing a piperazine moiety. While the core structures differ, the study's emphasis on antimicrobial activity and its use of molecular docking studies to investigate interactions with bacterial and fungal targets provides a valuable framework for exploring the potential applications of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

3-(Piperazin-1-yl)propane-1,2-diol

Compound Description: This compound is a key component of an absorbent solution designed for removing acid gases from liquefied hydrocarbons. It features a piperazine ring attached to a propane-1,2-diol backbone. []

Relevance: Although not a direct analog of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, this compound highlights the use of piperazine derivatives in industrial applications. Its ability to capture acid gases showcases the chemical reactivity of the piperazine ring, a property that could be relevant for understanding the potential reactions and modifications of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for the treatment of idiopathic pulmonary fibrosis. It effectively reduces lysophosphatidic acid (LPA) levels in plasma. []

Relevance: While structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, this study highlights the application of piperazine-containing molecules in medicinal chemistry. The successful development of GLPG1690 as a clinical candidate for a serious disease exemplifies the potential of piperazine-containing compounds as therapeutic agents. This success story could inspire further research into the medicinal chemistry of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine and its analogs. []

Bis(4-(6-carboxy-8-ethyl-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl)piperazin-1-ium) adipate tetrahydrate

Compound Description: This compound, characterized by X-ray crystallography, consists of a complex salt comprising two molecules of a fluorinated naphthyridine derivative with a piperazine substituent, balanced by an adipate anion. []

Relevance: Although the core structure differs significantly from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, this compound shares the common feature of a piperazine ring linked to an aromatic system. This structural similarity, even in a distinct chemical environment, highlights the prevalence of this motif in various chemical contexts. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent and water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with a high degree of selectivity over ACAT-2. It demonstrates significantly improved aqueous solubility and oral absorption compared to earlier analogs. []

Relevance: While structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, K-604 highlights the use of piperazine as a key component in developing potent and selective enzyme inhibitors with favorable pharmacological properties. The success of K-604 as a clinical candidate for ACAT-1 inhibition exemplifies the potential of incorporating piperazine into drug design strategies, suggesting a possible avenue for exploring the therapeutic potential of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

Compound Description: This compound, a clinical candidate known as ASTX660, is a nonpeptidomimetic antagonist of X-linked and cellular inhibitor of apoptosis proteins (IAPs). It exhibits a balanced activity profile against cIAP1 and XIAP, making it a promising anticancer agent. []

Relevance: Although structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, ASTX660 demonstrates the utility of piperazine-containing compounds as starting points for developing clinical candidates targeting protein-protein interactions. Its success in targeting IAPs with a favorable pharmacological profile highlights the potential of exploring piperazine-based scaffolds for diverse therapeutic applications, inspiring further investigation into the medicinal chemistry of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine

Compound Description: This compound, structurally similar to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, replaces the thienyl group with a 2-pyridyl substituent. []

Relevance: This compound holds significant relevance to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine due to the shared pyridazine core and the piperazine substituent at the same position. This close structural similarity makes it a valuable point of comparison for understanding how the electronic and steric properties of the 2-thienyl group in 3-Piperazin-1-yl-6-(2-thienyl)pyridazine might influence its overall properties compared to the 2-pyridyl analog. []

Relevance: The structural similarity in the core structure makes this compound relevant for comparison to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. The presence of a flexible linker and a different terminal aromatic group provides insights into the structural diversity possible within this class of compounds. Analyzing the properties of this analog could offer insights into the impact of linker length and terminal group variations on the overall characteristics of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

24. methanones

Compound Description: This study focuses on four derivatives of methanone, differing in the substituent on the aryl ring (methoxy, fluoro, methyl, and 3,4-dimethyl). []

4-(6-oxopyridazin-1-yl)benzenesulfonamides

Compound Description: This study presents new pyridazine-based sulfonamides as potential multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2, and 5-LOX enzymes. []

Compound Description: These compounds, incorporating a piperazine ring linked to an alkoxyphenylcarbamic acid moiety via a substituted phenyl ring, were evaluated for their in vitro antioxidant properties using ABTS and FRAP assays. []

Relevance: While structurally different from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, this study emphasizes the potential of incorporating piperazine rings into larger structures to modulate biological activity. The focus on antioxidant properties suggests an avenue for investigating the potential bioactivities of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine and its analogs beyond those typically associated with piperazine-containing compounds. []

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Compound Description: GDC-0941, a potent and selective inhibitor of class I PI3 kinase, is currently under evaluation in human clinical trials for cancer treatment. Its development highlights the potential of piperazine-containing compounds as therapeutic agents for cancer. []

Relevance: Although structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, GDC-0941 serves as a compelling example of a piperazine-containing molecule with significant therapeutic potential. Its success in targeting PI3 kinase for cancer treatment underscores the value of exploring piperazine-based scaffolds in drug discovery, potentially inspiring investigations into the anticancer properties of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-phenylamino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone

Compound Description: This compound represents a complex indolinone derivative with a piperazine substituent. The study focuses on its different crystal forms and their preparation methods, highlighting its potential use in treating angiogenic eye diseases. []

Relevance: This compound, while possessing a different core structure, shares the common feature of a piperazine ring incorporated into a larger molecule with potential therapeutic applications. This connection, even in a different therapeutic area, emphasizes the versatility of piperazine-containing compounds and indirectly supports exploring the medicinal chemistry of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

Relevance: Despite lacking information on its biological activity, this compound shares the presence of a thiophene ring with 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. While not directly analogous, this structural similarity allows for comparisons in terms of potential reactivity and physicochemical properties influenced by the thiophene moiety. []

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. []

Relevance: While structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, this study highlights the application of piperazine-containing molecules in medicinal chemistry. The development of NVP-BGJ398 as an FGFR inhibitor demonstrates the potential of piperazine-containing compounds as anticancer agents, inspiring further exploration of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine's potential in this area. []

Piperazin-1-yl Substituted Unfused Heterobiaryls

Compound Description: This study investigated a series of piperazin-1-yl substituted unfused heterobiaryls as 5-HT7 receptor ligands. []

Relevance: While the specific compound structures within this series may differ, the shared focus on piperazine-containing molecules as ligands for serotonin receptors highlights a potential area of investigation for 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. Understanding how modifications to the heterobiaryl system influence 5-HT7 receptor binding could offer insights for designing analogs of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine with potential activity at this receptor. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives

Compound Description: This study explored a series of 6-substituted SN79 analogs, focusing on their cytotoxic and metabolically stimulative effects mediated by sigma-2 receptors. Modifications to the benzoxazolone ring and the 6-position substituent led to compounds with varying affinity for sigma-1 and sigma-2 receptors and diverse pharmacological profiles. []

Relevance: Although structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, this study emphasizes the importance of systematic structural modifications in understanding the relationship between a compound's structure and its interactions with biological targets. The identification of SN79 derivatives with varying effects on sigma receptors underscores the potential for fine-tuning the pharmacological properties of molecules by altering substituents and exploring different core structures, offering valuable insights for future modifications and investigations of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It demonstrates favorable RORc cellular potency and selectivity over other ROR family members and exhibits promising in vitro ADME and in vivo PK properties. []

Relevance: Although structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, GNE-3500 illustrates the potential of piperazine-containing compounds as starting points for developing drugs targeting nuclear receptors. Its success in modulating RORc activity and its promising pharmacological profile could inspire further research into designing 3-Piperazin-1-yl-6-(2-thienyl)pyridazine analogs with improved potency, selectivity, and drug-like properties for therapeutic applications. []

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

Compound Description: This compound is closely related to 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, replacing the 2-thienyl group with a 3-(trifluoromethyl)phenyl substituent on the pyridazine ring. []

Relevance: This compound holds significant relevance due to the shared 3-chloropyridazine-6-piperazin-1-yl core structure with 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. Comparing their properties can provide insights into how the electronic effects and steric bulk of the 2-thienyl group in 3-Piperazin-1-yl-6-(2-thienyl)pyridazine influence its overall characteristics compared to the 3-(trifluoromethyl)phenyl analog. This comparison highlights the potential impact of modifying the aromatic substituent on the pyridazine ring. []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor with promising antitumor activity. It displays excellent selectivity for PI3Kα over other PI3K isoforms and exhibits a favorable pharmacokinetic profile, making it a promising drug candidate for advanced solid tumors. []

Relevance: Although structurally distinct from 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, CYH33 showcases the successful application of a piperazine-containing scaffold in developing a selective and potent kinase inhibitor with promising anticancer properties. This success story highlights the potential of exploring the medicinal chemistry of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine and designing analogs that could target specific kinases for therapeutic intervention. []

N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides

Compound Description: This study focuses on a series of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides designed as potential anticonvulsant agents. These compounds were synthesized by joining benzothiazole and piperazine moieties through an amidic linkage. []

Relevance: Although based on a benzothiazole core, this study's focus on piperazine-containing molecules as anticonvulsant agents offers a potential direction for investigating the pharmacological profile of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine. Exploring the structure-activity relationship of these analogs and their interactions with relevant targets could provide insights for designing 3-Piperazin-1-yl-6-(2-thienyl)pyridazine derivatives with potential anticonvulsant activity. []

Properties

CAS Number

1105195-40-1

Product Name

3-Piperazin-1-yl-6-(2-thienyl)pyridazine

IUPAC Name

3-piperazin-1-yl-6-thiophen-2-ylpyridazine

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

InChI

InChI=1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2

InChI Key

QBYMHNQZJWLMQY-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CS3

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.